2-(Cyclopropylthio)-5-nitrobenzaldehyde
Description
2-(Cyclopropylthio)-5-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a cyclopropylthio (-S-C₃H₅) group at the 2-position and a nitro (-NO₂) group at the 5-position of the aromatic ring.
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-cyclopropylsulfanyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C10H9NO3S/c12-6-7-5-8(11(13)14)1-4-10(7)15-9-2-3-9/h1,4-6,9H,2-3H2 |
InChI Key |
NISPWTFNJIOLRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1SC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The table below compares key substituent features of 2-(cyclopropylthio)-5-nitrobenzaldehyde with analogs:
- Electronic Effects : The nitro group in this compound strongly withdraws electrons, activating the aldehyde for nucleophilic addition or condensation reactions. This contrasts with 2-(cyclopropylmethoxy)-5-ethylbenzaldehyde, where the methoxy group donates electrons, reducing electrophilicity .
Physicochemical Properties
- Solubility : The cyclopropylthio group reduces aqueous solubility compared to methoxy or methyl substituents, as seen in and .
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